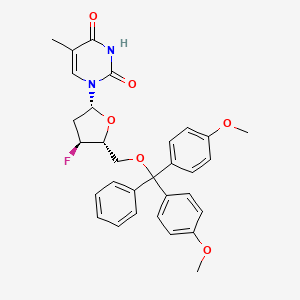

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine

Vue d'ensemble

Description

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is a modified nucleoside analog used primarily in the field of nucleic acid chemistry and DNA research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine typically involves the following steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This step yields 5’-O-(4,4’-dimethoxytrityl)thymidine.

Fluorination at the 3’-Position: The 3’-hydroxyl group is then converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.

Deprotection and Purification: The final product, 3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine, is obtained after deprotection and purification steps, typically involving chromatography techniques

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers for oligonucleotide synthesis and high-throughput purification methods to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 3’-position can participate in nucleophilic substitution reactions.

Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.

Coupling Reactions: It can be incorporated into oligonucleotides through phosphoramidite chemistry

Common Reagents and Conditions

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.

Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection of the dimethoxytrityl group.

Phosphoramidite Chemistry: For coupling reactions in oligonucleotide synthesis

Major Products

Free Nucleoside: After deprotection, the major product is 3’-Deoxy-3’-fluoro-thymidine.

Oligonucleotides: When incorporated into DNA sequences, it forms modified oligonucleotides

Applications De Recherche Scientifique

Structural and Chemical Properties

The chemical formula of 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine is C31H31FN2O6, with a molecular weight of 546.59 g/mol. The presence of a fluorine atom at the 3' position contributes to its unique properties, making it a valuable tool in nucleic acid research and drug development.

2.1. Nucleic Acid Synthesis

One of the primary applications of this compound is in the synthesis of modified oligonucleotides. The incorporation of 3'-deoxy-3'-fluoro-thymidine into oligonucleotides can enhance their stability against nucleases, making them suitable for therapeutic applications where prolonged circulation time in biological systems is desired. These modifications can improve the pharmacokinetics and biodistribution of nucleic acid-based drugs.

2.2. Antiviral and Anticancer Research

Research has indicated that fluorinated nucleosides exhibit antiviral and anticancer properties. The fluorine substitution can alter the interaction of nucleosides with viral polymerases or DNA polymerases, potentially leading to the development of new antiviral agents or chemotherapeutics. Studies have shown that compounds similar to this compound can inhibit the replication of certain viruses and cancer cell lines, suggesting its potential as a lead compound for drug development.

2.3. Diagnostic Applications

The compound can also be utilized in diagnostic assays, particularly in the development of sensitive detection methods for nucleic acids. Its incorporation into probes can enhance signal detection due to increased binding affinity and stability under physiological conditions.

3.1. Oligonucleotide Stability Studies

A study published in Nucleic Acids Research demonstrated that oligonucleotides containing 3'-deoxy-3'-fluoro modifications showed significantly improved resistance to enzymatic degradation compared to their unmodified counterparts. This finding supports the use of such modifications in therapeutic oligonucleotide design .

3.2. Antiviral Efficacy

Research conducted on modified nucleosides has shown promising results against viral infections such as HIV and Hepatitis C virus (HCV). For instance, fluorinated nucleosides have been reported to exhibit inhibitory effects on viral replication by interfering with the viral polymerase activity .

3.3. Cancer Therapeutics Development

In cancer research, compounds like this compound have been investigated for their ability to selectively target cancer cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapy .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Nucleic Acid Synthesis | Used to create stable oligonucleotides | Enhanced stability against nucleases |

| Antiviral Research | Potential for development of antiviral agents | Inhibitory effects on viral replication |

| Cancer Therapeutics | Targeted delivery to cancer cells | Reduced side effects compared to conventional treatments |

| Diagnostic Assays | Improved sensitivity in nucleic acid detection methods | Increased binding affinity and stability |

Mécanisme D'action

The mechanism of action of 3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine involves its incorporation into DNA strands during synthesis. The presence of the fluorine atom at the 3’-position can disrupt normal DNA replication and transcription processes, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

3’-Deoxy-3’-fluorothymidine: Lacks the 4,4’-dimethoxytrityl protecting group.

5’-O-(4,4’-Dimethoxytrityl)thymidine: Lacks the fluorine atom at the 3’-position.

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)uridine: Similar structure but with uridine instead of thymidine

Uniqueness

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is unique due to the combination of the fluorine atom at the 3’-position and the 4,4’-dimethoxytrityl protecting group. This combination allows for selective incorporation into DNA sequences and provides stability during synthesis and purification processes .

Activité Biologique

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine (often referred to as 3'-DFT) is a synthetic nucleoside analog that has garnered attention due to its potential applications in cancer therapy and molecular imaging. This compound is structurally similar to thymidine but contains a fluorine atom at the 3' position, which alters its biological activity. This article explores the biological activity of 3'-DFT, focusing on its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

- Molecular Formula : C₃₁H₃₁FN₂O₆

- Molar Mass : 546.59 g/mol

- CAS Number : 25526-93-6

The biological activity of 3'-DFT primarily stems from its ability to interfere with nucleic acid synthesis and function. It acts as a substrate for DNA polymerases, leading to the incorporation of the fluorinated thymidine into DNA strands. This incorporation can disrupt normal DNA replication and repair processes, ultimately leading to cytotoxic effects in rapidly dividing cells.

Key Mechanisms:

- Inhibition of DNA Synthesis : 3'-DFT competes with natural nucleotides for incorporation into DNA, thus inhibiting the synthesis of DNA in cancer cells.

- Induction of Apoptosis : The incorporation of 3'-DFT into DNA can trigger cellular stress responses and apoptosis in tumor cells.

- Alteration of Cell Cycle Dynamics : By disrupting DNA synthesis, 3'-DFT can lead to cell cycle arrest, particularly in the S phase.

Biological Activity Studies

Several studies have investigated the biological activity of 3'-DFT using various cancer cell lines. Below is a summary of findings from key studies:

Case Studies

-

Small Cell Lung Cancer (SCLC) :

A study demonstrated that treatment with 3'-DFT significantly inhibited the growth of SCLC cells. The IC50 values indicated that SCLC cells were particularly sensitive to the compound, suggesting its potential as a therapeutic agent in this aggressive cancer type . -

HeLa Cells :

In HeLa cells, exposure to 3'-DFT resulted in marked apoptotic changes, as evidenced by increased caspase activity and morphological changes typical of apoptosis. This study highlighted the compound's potential for inducing programmed cell death in cervical cancer cells .

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWGIYQONVUVCS-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747490 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290371-78-7 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.